
8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This compound is characterized by the presence of an isoindoline moiety attached to an octynol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol typically involves the following steps:
Formation of Isoindoline Moiety: The isoindoline moiety can be synthesized through the reduction of phthalimide using hydrazine hydrate or other reducing agents.
Attachment of Octynol Chain: The octynol chain can be introduced via a nucleophilic substitution reaction, where the isoindoline moiety reacts with an appropriate alkyne derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The isoindoline moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted isoindoline derivatives.
Applications De Recherche Scientifique
8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol involves its interaction with specific molecular targets. The isoindoline moiety can interact with enzymes or receptors, modulating their activity. The alkyne and hydroxyl groups can participate in various chemical reactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: A melatonin receptor antagonist with high binding affinity.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate: An experimental compound with potential pharmacological applications.
Lenalidomide: A derivative of isoindoline with immunomodulatory and anti-inflammatory properties.
Uniqueness
8-(1,3-Dihydro-2H-isoindol-2-yl)oct-3-yn-2-ol is unique due to its combination of an isoindoline moiety with an octynol chain, providing distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
917883-02-4 |
|---|---|
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
8-(1,3-dihydroisoindol-2-yl)oct-3-yn-2-ol |
InChI |
InChI=1S/C16H21NO/c1-14(18)8-4-2-3-7-11-17-12-15-9-5-6-10-16(15)13-17/h5-6,9-10,14,18H,2-3,7,11-13H2,1H3 |
Clé InChI |
BXOJIJRLTUPLDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CCCCCN1CC2=CC=CC=C2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


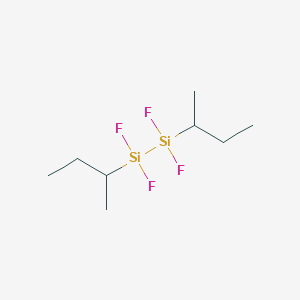

![1-Iodo-2-[(pent-4-en-1-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12625543.png)

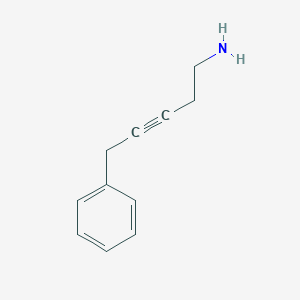
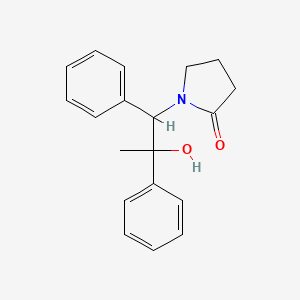
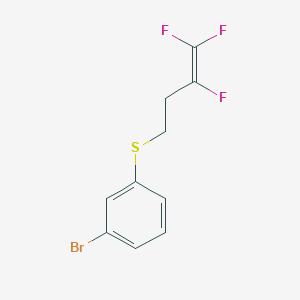

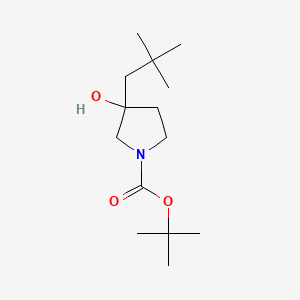
![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)
![2-O,4-O-diethyl 5-O-methyl 3-(2-ethoxy-2-oxoethyl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12625604.png)
![2-[(1-Benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625607.png)
![1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12625618.png)
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)
